molecular formula C12H10ClNO4 B13783598 Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]- CAS No. 72361-14-9

Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-

Cat. No.: B13783598
CAS No.: 72361-14-9
M. Wt: 267.66 g/mol
InChI Key: ZJLWUZSIWWGZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-: is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a chloro group and a furan ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]- typically involves the condensation of 3-chlorobenzoic acid with dihydro-4-(hydroxymethyl)-2-oxo-3-furanamine. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology: In biological research, Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]- has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies for its anti-inflammatory and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]- involves its interaction with specific molecular targets. The chloro group and furan ring play a crucial role in its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to downstream effects .

Comparison with Similar Compounds

Uniqueness: Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]- is unique due to the presence of both a chloro group and a furan ring. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzamide derivatives .

Properties

CAS No.

72361-14-9

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

3-chloro-N-[4-(hydroxymethyl)-2-oxo-3H-furan-3-yl]benzamide

InChI

InChI=1S/C12H10ClNO4/c13-9-3-1-2-7(4-9)11(16)14-10-8(5-15)6-18-12(10)17/h1-4,6,10,15H,5H2,(H,14,16)

InChI Key

ZJLWUZSIWWGZNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2C(=COC2=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.